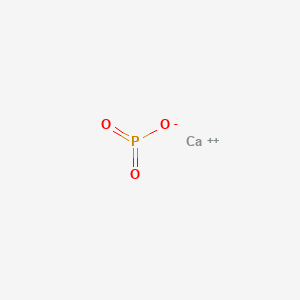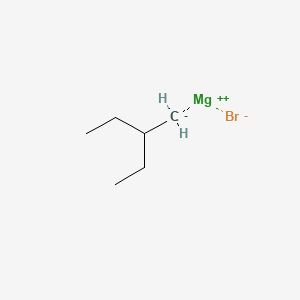
2-Methyl-3-(1-naphthyl)-1-propene
Übersicht
Beschreibung
“2-Methyl-3-(1-naphthyl)-1-propene” is a chemical compound with the linear formula C14H17N . It is a liquid at room temperature . The compound has a molecular weight of 199.3 .
Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a process that involves a radical approach, has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthesis of Fragrant Compounds
Research conducted by Climent et al. (2002) explores the use of solid catalysts in the synthesis of compounds with blossom orange scent, including 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, through acetalization reactions. This study emphasizes the influence of catalyst textural properties, like crystal size and hydrophobicity, on the synthesis process, indicating the compound's role in producing fragrances and flavors through environmentally friendly methods (Climent, Velty, & Corma, 2002).
Biomass Tar Valorization
The conversion of biomass tar into valuable chemical products is detailed in work by Kostyniuk, Bajec, and Likozar (2020), where the transformation of a model mixture into 2-methylnaphthalene and other products is achieved using Ni-modified zeolite catalysts. This research not only showcases the compound's role in enhancing catalyst performance but also its significance in sustainable energy and chemical production (Kostyniuk, Bajec, & Likozar, 2020).
Catalysis and Hydrocarbon Processing
In the field of catalysis, research by Grant et al. (2016) demonstrates the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene, highlighting the potential of such materials in improving the efficiency and selectivity of hydrocarbon processing. This work contributes to the understanding of novel catalytic materials and their applications in the petrochemical industry (Grant et al., 2016).
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQQEIJTESQZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498405 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28530-21-4 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















